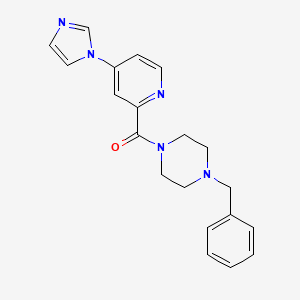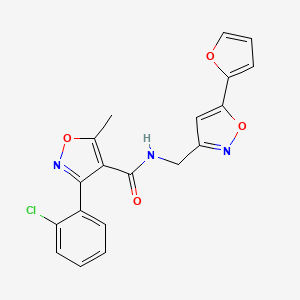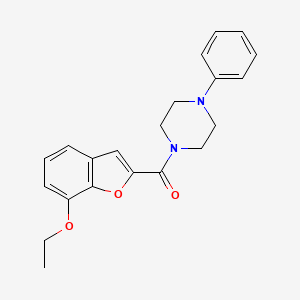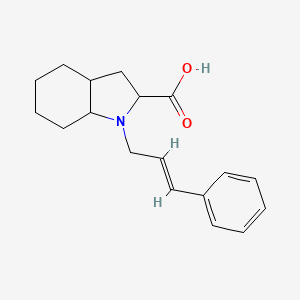
5-Oxo-N-(4-(2-Oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)pyrrolidin-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-oxo-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C15H16N4O3S2 and its molecular weight is 364.44. The purity is usually 95%.
BenchChem offers high-quality 5-oxo-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)pyrrolidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-oxo-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)pyrrolidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatorische und analgetische Eigenschaften
Bestimmte Indolderivate besitzen entzündungshemmende Wirkungen. Besonders hervorzuheben ist:
- Verbindung 42: (S)-N-(1-(Benzo[d]thiazol-2-ylamino)-3-(1 H -indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamid zeigte anti-inflammatorische und analgetische Aktivitäten .
Antituberkulose-Aktivität
Indolbasierte Verbindungen wurden auf ihr Potenzial zur Behandlung von Tuberkulose untersucht:
- Verbindung 3: (E)-1-(2-(1 H -indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substituiertes Phenyl)prop-2-en-1-on-Derivate zeigten in vitro antituberkulose Aktivität gegen Mycobacterium tuberculosis .
Antidiabetisches Potenzial
Indolbasierte Moleküle wurden auf ihre Rolle bei der Behandlung von Diabetes untersucht. Unsere Verbindung könnte in diesem Zusammenhang von Interesse sein.
Zusammenfassend lässt sich sagen, dass „5-Oxo-N-(4-(2-Oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)pyrrolidin-2-carboxamid“ vielversprechend in verschiedenen Bereichen ist und damit ein wertvoller Kandidat für weitere Forschung und therapeutische Entwicklung darstellt. 🌟 .
Wirkmechanismus
Target of Action
The compound, also known as 5-oxo-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide, is a derivative of thiazole . Thiazole derivatives have been found to interact with a number of lipophilic amino acids such as LEU4607, ILE406, ALA410 . These amino acids are often part of larger protein structures, which could be the primary targets of the compound.
Mode of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that the compound may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad range of biological activities associated with thiazole derivatives , it can be inferred that multiple biochemical pathways could be affected. These could include pathways related to inflammation, pain perception, microbial growth, viral replication, neuron protection, and tumor growth.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have similar solubility properties, which could influence its bioavailability.
Result of Action
Given the range of biological activities associated with thiazole derivatives , the compound could potentially have effects such as reducing inflammation, relieving pain, inhibiting microbial growth, blocking viral replication, protecting neurons, and inhibiting tumor growth.
Biochemische Analyse
Biochemical Properties
The biochemical properties of 5-oxo-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)pyrrolidine-2-carboxamide are largely determined by its interactions with various biomolecules. Thiophene and thiazole derivatives have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities
Cellular Effects
At the cellular level, 5-oxo-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)pyrrolidine-2-carboxamide may influence various types of cells and cellular processes. It may impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 5-oxo-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)pyrrolidine-2-carboxamide involves its interactions with various biomolecules at the molecular level. This may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-oxo-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)pyrrolidine-2-carboxamide may change over time. This could include information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of 5-oxo-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)pyrrolidine-2-carboxamide may vary with different dosages. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
5-oxo-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)pyrrolidine-2-carboxamide may be involved in various metabolic pathways. This could include interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 5-oxo-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)pyrrolidine-2-carboxamide within cells and tissues could involve various transporters or binding proteins. This could also include any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 5-oxo-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)pyrrolidine-2-carboxamide and any effects on its activity or function could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
5-oxo-N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S2/c20-12-4-3-11(18-12)14(22)19-15-17-9(8-24-15)6-13(21)16-7-10-2-1-5-23-10/h1-2,5,8,11H,3-4,6-7H2,(H,16,21)(H,18,20)(H,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASAIJPILPLRGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-fluoro-N-[6-(propylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2414976.png)
![Methyl[2-methyl-1-(pyrrolidin-1-yl)propan-2-yl]amine](/img/structure/B2414977.png)



![5-((4-Benzylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2414986.png)
![ethyl {[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}acetate](/img/structure/B2414987.png)
![methyl 4-(2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2414989.png)


